tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group and ester functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features.
4-Amino-3-(propan-2-yloxy)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Piperidine carboxylates: Compounds with similar piperidine ring structures and ester functional groups.
Uniqueness
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C21H34N2O3 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H34N2O3/c1-7-17-12-16(10-11-23(17)20(24)26-21(4,5)6)15-8-9-18(22)19(13-15)25-14(2)3/h8-9,13-14,16-17H,7,10-12,22H2,1-6H3 |
InChI-Schlüssel |
CWUKJEYJDUIJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)N)OC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.